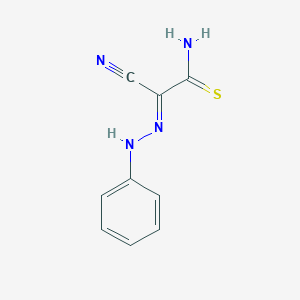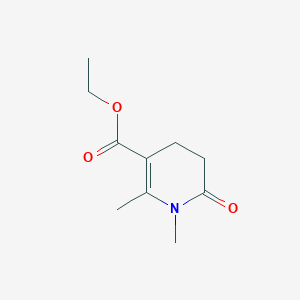
2-Cyano-2-(phenyl-hydrazono)-thioacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(phenyl-hydrazono)-thioacetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide typically involves the reaction of cyanoacetohydrazide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyanoacetohydrazide+Phenyl isothiocyanate→this compound
The reaction conditions, such as temperature and reaction time, can be optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-(phenyl-hydrazono)-thioacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
2-Cyano-2-(phenyl-hydrazono)-thioacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Materials Science: It is used in the synthesis of various heterocyclic compounds, which have applications in materials science.
Biological Studies: The compound’s biological activity is of interest in the study of enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetohydrazide: A precursor in the synthesis of 2-Cyano-2-(phenyl-hydrazono)-thioacetamide.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thiazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific hydrazone functional group and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1733-04-6 |
|---|---|
Fórmula molecular |
C9H8N4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-amino-N-anilino-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H8N4S/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14) |
Clave InChI |
XUOXEDOPLLUZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
SMILES isomérico |
C1=CC=C(C=C1)N/N=C(\C#N)/C(=S)N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C#N)C(=S)N |
Solubilidad |
20.9 [ug/mL] |
Sinónimos |
2-cyano-2-(phenylhydrazono)ethanethioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)


